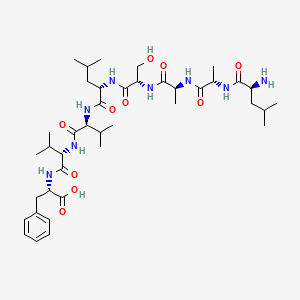
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is a nonapeptide composed of nine amino acids: leucine, alanine, serine, valine, and phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like serine and phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with modified disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects and drug delivery systems.
Materials Science: Developing peptide-based materials with specific properties.
Medicine: Exploring its role in disease mechanisms and potential as a biomarker.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
Semaglutide: A polypeptide used as an agonist of glucagon-like peptide-1 receptors for treating type 2 diabetes.
L-Alanyl-L-phenylalanine: An endogenous metabolite with various biological roles.
Uniqueness
L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its nonapeptide structure allows for diverse interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
628725-55-3 |
|---|---|
Molekularformel |
C40H66N8O10 |
Molekulargewicht |
819.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H66N8O10/c1-20(2)16-27(41)35(52)43-24(9)33(50)42-25(10)34(51)46-30(19-49)37(54)44-28(17-21(3)4)36(53)47-32(23(7)8)39(56)48-31(22(5)6)38(55)45-29(40(57)58)18-26-14-12-11-13-15-26/h11-15,20-25,27-32,49H,16-19,41H2,1-10H3,(H,42,50)(H,43,52)(H,44,54)(H,45,55)(H,46,51)(H,47,53)(H,48,56)(H,57,58)/t24-,25-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
WFTKYNQIBAMZKS-PTPVHNRNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
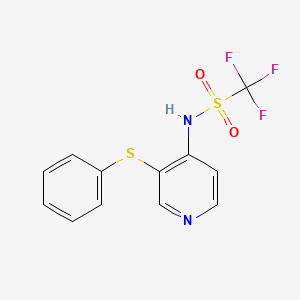
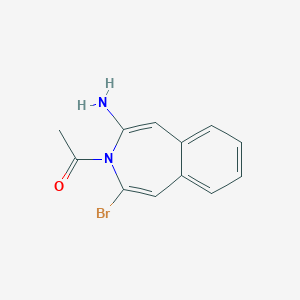
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
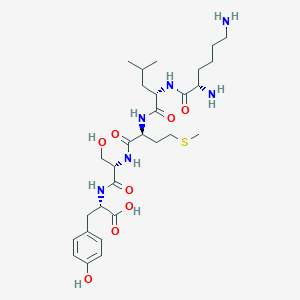
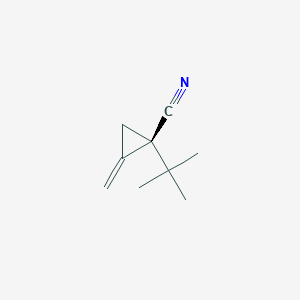

![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
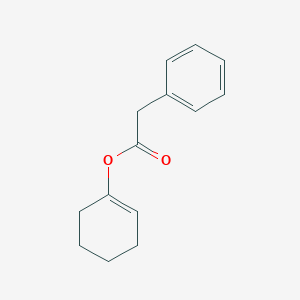
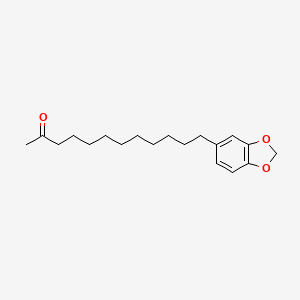

![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
